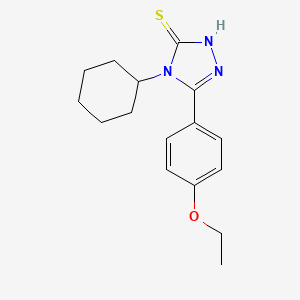

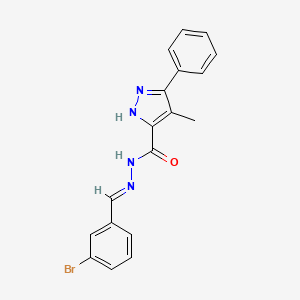

![molecular formula C18H22N2O4 B5541249 ethyl 4-{[(2-ethylphenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5541249.png)

ethyl 4-{[(2-ethylphenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related polysubstituted pyridines involves intricate reactions that can yield compounds with nearly planar structures. For example, the synthesis and crystal structure of closely related compounds have been studied, demonstrating methods that might be applicable to our compound of interest (Sambyal et al., 2011). These methods often rely on reactions between specific reagents under controlled conditions to introduce various functional groups to the pyridine core.

Molecular Structure Analysis

The molecular structure of related compounds reveals significant insights into their spatial arrangement and potential intermolecular interactions. For instance, detailed crystallographic analyses have shown that such molecules can adopt nearly planar structures stabilized by various intermolecular interactions, including hydrogen bonding and π-π stacking (J. Suresh et al., 2007). These structural features are crucial for understanding the reactivity and potential applications of the molecule.

Chemical Reactions and Properties

The chemical reactivity of ethyl polysubstituted pyridines is characterized by their interactions with various reagents. For example, reactions with malononitrile and other nucleophilic reagents can yield diverse derivatives, indicating a broad range of chemical transformations this compound can undergo (A. A. Harb et al., 1989). These reactions are essential for synthesizing new compounds with potentially valuable properties.

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, are influenced by their molecular structure. Studies on related molecules have shown that crystal structures can be significantly stabilized by intermolecular interactions, affecting their physical state and solubility (J. Suresh et al., 2007).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards various chemical reagents, are determined by the functional groups present in the molecule. The interactions and reactions of related compounds with nucleophilic reagents offer insights into the chemical behavior of our compound of interest (A. A. Harb et al., 1989).

Applications De Recherche Scientifique

Organic Synthesis Applications

- Phosphine-Catalyzed Annulation : The compound is part of a study exploring phosphine-catalyzed [4 + 2] annulation processes. Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes annulation with N-tosylimines to yield highly functionalized tetrahydropyridines with complete regioselectivity and excellent yields. This process highlights the compound's role in facilitating the synthesis of complex organic structures through innovative catalytic methods (Xue-Feng Zhu, J. Lan, & O. Kwon, 2003).

Pharmaceutical Research

- Anticonvulsant Enaminones : Investigations into the crystal structures of anticonvulsant enaminones, including derivatives of the compound , demonstrate its potential in medicinal chemistry. These studies shed light on the hydrogen bonding and molecular conformations that could underpin the therapeutic activity of such compounds (M. Kubicki, H. Bassyouni, P. W. Codding, 2000).

Novel Chemical Reactions

- Enantioselective Reductions : A series of chiral bridged macrocyclic 1,4-dihydropyridines, related to the compound, have been synthesized and examined for their potential in enantioselective reductions. This research provides insights into the structural effects on reduction processes, contributing to the development of more efficient synthetic routes for producing chiral compounds (A. Talma et al., 1985).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 4-[(2-ethylphenyl)carbamoyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c1-4-12-8-6-7-9-14(12)20-17(22)13-10-15(21)19-11(3)16(13)18(23)24-5-2/h6-9,13H,4-5,10H2,1-3H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCXITGSIAINNMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2CC(=O)NC(=C2C(=O)OCC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-amino-3,4-diisopropyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5541168.png)

![N-cyclobutyl-2-[5-oxo-3-phenyl-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B5541171.png)

![{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]pyrrolidin-3-yl}methanol](/img/structure/B5541194.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5541203.png)

![2-methyl-4-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541207.png)

![N-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5541209.png)

![3-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5541236.png)

![N-(4-butoxyphenyl)-8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carbothioamide](/img/structure/B5541242.png)

![8-fluoro-2-{[(2S)-2-(4-morpholinylcarbonyl)-1-pyrrolidinyl]carbonyl}quinoline](/img/structure/B5541247.png)